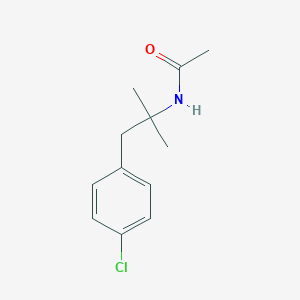![molecular formula C24H14 B093510 Benzo[pqr]picene CAS No. 189-96-8](/img/structure/B93510.png)
Benzo[pqr]picene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[pqr]picene is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in scientific research. It is a highly reactive compound that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating biological processes.
Mecanismo De Acción
The mechanism of action of benzo[pqr]picene is not fully understood, but it is thought to interact with DNA and other biomolecules through a process known as intercalation. This involves the insertion of the compound between the base pairs of DNA, which can lead to changes in the structure and function of the molecule.
Efectos Bioquímicos Y Fisiológicos
Benzo[pqr]picene has been found to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis. It has also been shown to affect the expression of genes involved in cell cycle regulation and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using benzo[pqr]picene in lab experiments is its high reactivity and specificity for certain biomolecules. However, its toxicity and potential for DNA damage can also be a limitation, and careful handling and use are required to avoid unwanted effects.
Direcciones Futuras
There are many potential future directions for research on benzo[pqr]picene, including studies of its interactions with specific biomolecules, the development of new fluorescent probes and imaging techniques, and the identification of new therapeutic targets for diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a range of scientific fields.
Métodos De Síntesis
Benzo[pqr]picene can be synthesized through a number of different methods, including the Diels-Alder reaction and the Suzuki coupling reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile, while the Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron compound.
Aplicaciones Científicas De Investigación
Benzo[pqr]picene has been used in a wide range of scientific research applications, including studies of DNA damage and repair, the effects of environmental pollutants on human health, and the development of new drugs and therapies. It has also been used as a fluorescent probe for imaging biological systems.
Propiedades
Número CAS |
189-96-8 |
|---|---|
Nombre del producto |
Benzo[pqr]picene |
Fórmula molecular |
C24H14 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
hexacyclo[14.6.2.02,11.05,10.013,23.020,24]tetracosa-1(23),2(11),3,5,7,9,12,14,16(24),17,19,21-dodecaene |
InChI |
InChI=1S/C24H14/c1-2-7-19-15(4-1)10-12-20-21-13-11-17-6-3-5-16-8-9-18(14-22(19)20)24(21)23(16)17/h1-14H |
Clave InChI |
VOIIGLOUBINLKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C6C4=C3C=CC6=CC=C5 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C6C4=C3C=CC6=CC=C5 |
Otros números CAS |
189-96-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



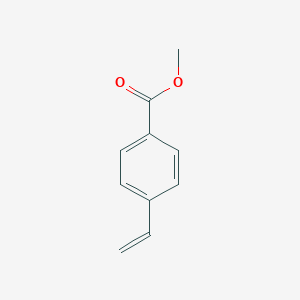

![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)
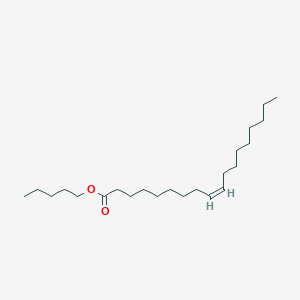
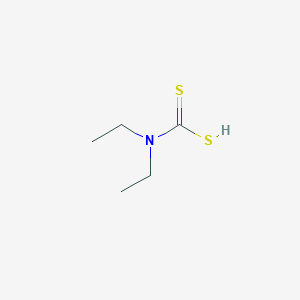
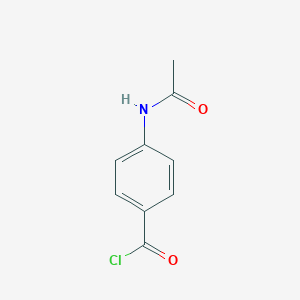
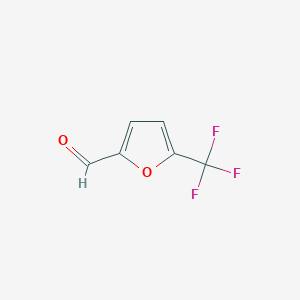
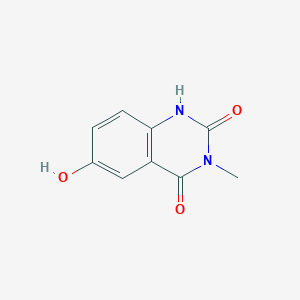
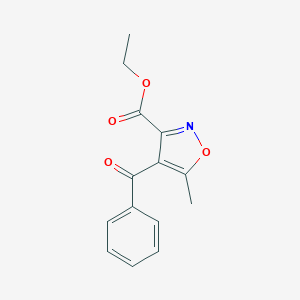
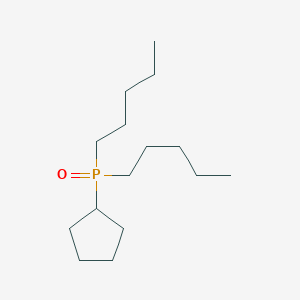
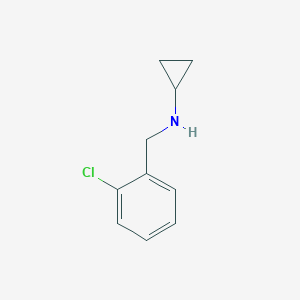
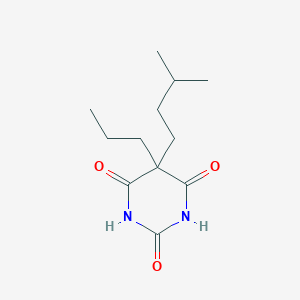
![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)
